2,5-dimethyl-N-(2-methylphenyl)furan-3-carboxamide
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Overview
Description
“2,5-dimethyl-N-(2-methylphenyl)furan-3-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound is part of a larger family of furan derivatives, which are known for their potential as biofuels .
Scientific Research Applications
- Influenza A Inhibition : Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC₅₀ value of 7.53 μmol/L .
- Coxsackie B4 Virus : Cihan-Üstündag et al. investigated 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, including 2,5-dimethyl-N-(2-methylphenyl)furan-3-carboxamide. These compounds demonstrated potent antiviral activity against Coxsackie B4 virus, with IC₅₀ values ranging from 0.4 to 2.1 μg/mL .
Other Potential Applications
Beyond antiviral properties, indole derivatives often exhibit diverse biological activities. Although direct studies on 2,5-dimethyl-N-(2-methylphenyl)furan-3-carboxamide are limited, we can draw insights from related compounds:
Mechanism of Action
Target of Action
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza a h5n1 virus .
Mode of Action
It is known that furan-carboxamide derivatives can inhibit the influenza a h5n1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Biochemical Pathways
It is known that furan-carboxamide derivatives can inhibit the influenza a h5n1 virus , suggesting that they may interfere with the viral replication process.
Result of Action
Furan-carboxamide derivatives have been shown to inhibit the influenza a h5n1 virus , suggesting that they may prevent viral replication and spread.
properties
IUPAC Name |
2,5-dimethyl-N-(2-methylphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-6-4-5-7-13(9)15-14(16)12-8-10(2)17-11(12)3/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZCDQJTMPDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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